molecular formula C11H25O4P B12601854 Pentan-2-yl dipropyl phosphate CAS No. 646521-41-7

Pentan-2-yl dipropyl phosphate

Cat. No.: B12601854
CAS No.: 646521-41-7
M. Wt: 252.29 g/mol
InChI Key: KWFIZURKPXHXRZ-UHFFFAOYSA-N
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Description

Pentan-2-yl dipropyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a pentan-2-yl group and two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentan-2-yl dipropyl phosphate typically involves the reaction of pentan-2-ol with dipropyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

Pentan-2-ol+Dipropyl phosphorochloridatePentan-2-yl dipropyl phosphate+HCl\text{Pentan-2-ol} + \text{Dipropyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} Pentan-2-ol+Dipropyl phosphorochloridate→Pentan-2-yl dipropyl phosphate+HCl

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pentan-2-yl dipropyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The alkyl groups attached to the phosphate can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce pentan-2-yl dipropyl phosphite.

Scientific Research Applications

Pentan-2-yl dipropyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for studying biochemical pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentan-2-yl dipropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Pentan-2-yl dipropyl phosphite
  • Pentan-2-yl dipropyl phosphine
  • Pentan-2-yl dipropyl phosphate oxide

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

646521-41-7

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

pentan-2-yl dipropyl phosphate

InChI

InChI=1S/C11H25O4P/c1-5-8-11(4)15-16(12,13-9-6-2)14-10-7-3/h11H,5-10H2,1-4H3

InChI Key

KWFIZURKPXHXRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OP(=O)(OCCC)OCCC

Origin of Product

United States

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